molecular formula C13H11NO3 B1273816 2-(4-aminophenoxy)benzoic Acid CAS No. 67724-03-2

2-(4-aminophenoxy)benzoic Acid

Cat. No. B1273816
CAS RN: 67724-03-2
M. Wt: 229.23 g/mol
InChI Key: QHUNNXCUJKOGMN-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)benzoic acid is a compound that can be associated with the family of benzoic acid derivatives. These derivatives are known for their diverse applications in the pharmaceutical and materials science fields due to their structural versatility and functional group reactivity. Although the provided papers do not directly discuss 2-(4-aminophenoxy)benzoic acid, they do provide insights into similar compounds and their synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple aromatic compounds. For example, the synthesis of 2-amino-4-methoxy benzoic acid is achieved through a sequence of nitrification, diazotization, methylation, and oxidation, followed by selective reduction . Similarly, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques to confirm the structures of the synthesized compounds . These methods could potentially be adapted for the synthesis of 2-(4-aminophenoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to 2-(4-aminophenoxy)benzoic acid can be optimized using computational methods such as density functional theory (DFT) . X-ray diffraction analysis is another powerful tool used to establish the molecular and crystal structure of synthesized compounds, as demonstrated in the study of substituted 2-aminochromenes . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn influences its reactivity and physical properties.

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can be complex. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria depending on the solvent composition and pH . Understanding these reaction equilibria is essential for predicting the reactivity of 2-(4-aminophenoxy)benzoic acid in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the melting point of 2-amino-4-methoxy benzoic acid is reported to be between 176-178°C . Spectroscopic techniques such as NMR, IR, and UV-VIS are used to characterize these compounds and confirm their identity . The solubility of compounds can also be enhanced through the formation of co-crystals, as seen in the study involving trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol and hydroxyl benzoic acids . These properties are critical for the practical application of 2-(4-aminophenoxy)benzoic acid in various fields.

Scientific Research Applications

Chemical Synthesis

  • Carboxylation Reactions : 2-(4-Aminophenoxy)benzoic acid can emerge as a product in the carboxylation of m-Amino-Phenol, demonstrating its potential formation in specific chemical synthesis pathways (Stelt, Suurmond, & Nauta, 2010).

Biological and Chemical Detection

  • Reactive Oxygen Species Detection : Derivatives of 2-(4-Aminophenoxy)benzoic acid, such as APF (2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid), are used as fluorescence probes for detecting highly reactive oxygen species in biological and chemical studies. These derivatives can distinguish specific reactive species, making them valuable tools in research involving oxidative stress and related processes (Setsukinai et al., 2003).

Material Science

  • Polyimide Film Production : The synthesis of compounds like 3,5-Bis(4-aminophenoxy) Benzoic Acid and their subsequent use in creating polyimide films with specific properties, such as high transmissivity and hydrophobic performances, illustrate the application of 2-(4-Aminophenoxy)benzoic acid derivatives in advanced material science (Xu Yong-fen, 2012).

Environmental Applications

  • Adsorbent Modification for Cobalt Removal : Modified forms of 2-(4-Aminophenoxy)benzoic acid can be used to enhance the efficiency of adsorbents like activated carbon for the removal of cobalt from aqueous solutions. This application is significant in environmental remediation and water purification processes (Gunjate et al., 2020).

Polymer Technology

  • Doping Agent in Polyaniline : Certain derivatives of 2-(4-Aminophenoxy)benzoic acid can be used as doping agents in the production of polyaniline, impacting the electrical conductivity and other properties of the polymer. This has implications in the development of advanced materials and electronic devices (Amarnath & Palaniappan, 2005).

Medicinal Chemistry

  • Drug Binding Studies : Research involving 2-(4'-Hydroxybenzeneazo)benzoic acid, a related compound, in binding studies with proteins like bovine serum albumin highlights its potential application in understanding drug-protein interactions, crucial in the development of pharmaceuticals (Zia & Price, 1975).

Analytical Chemistry

  • Solubility Studies : Understanding the solubilities of derivatives like 2-acetoxy benzoic acid in various solvents contributes to analytical chemistry, particularly in pharmaceutical formulations and compound characterization (Hahnenkamp et al., 2010).

Advanced Polymer Synthesis

  • Hyperbranched Aromatic Polyamide Synthesis : The thermal polymerization of derivatives like 3,5-bis(4-aminophenoxy)benzoic acid for producing hyperbranched aromatic polyamides underlines the application of these compounds in creating novel polymeric materials with specific properties (Yang, Jikei, & Kakimoto, 1999).

Safety And Hazards

“2-(4-aminophenoxy)benzoic Acid” causes skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

Future Directions

Future versions of the site may rely on reaction search pages in place of the enumerated reaction displays seen below . This compound is also used in the manufacture of dyes and in insect repellants .

properties

IUPAC Name

2-(4-aminophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUNNXCUJKOGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377409
Record name 2-(4-aminophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenoxy)benzoic Acid

CAS RN

67724-03-2
Record name 2-(4-aminophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RQ Brewster, F Strain - Journal of the American Chemical Society, 1934 - ACS Publications
Substituted benzenesulfonanilides containing nitro groups ortho or para to the sulfone group may be decomposed by concentrated alkali to the amine, nitrophenol and sodium sulfite. …
Number of citations: 30 pubs.acs.org

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